molecular formula C15H13ClFNO B595788 N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide CAS No. 168779-39-3

N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide

Cat. No.: B595788
CAS No.: 168779-39-3
M. Wt: 277.723
InChI Key: ACMCSYHJIKRGGN-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with chlorine and fluorine atoms, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide typically involves the following steps:

  • Benzhydryl Derivative Formation: The starting materials, 4-chlorobenzaldehyde and 4-fluorobenzaldehyde, are reacted to form a benzhydryl derivative.

  • Amination: The benzhydryl derivative undergoes amination to introduce the acetamide group, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding derivatives.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions can introduce different substituents on the benzene rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in biological studies to understand the interaction of halogenated aromatic compounds with biological systems.

  • Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other halogenated benzhydryl derivatives, such as N-[(4-bromophenyl)(4-fluorophenyl)methyl]acetamide and N-[(4-chlorophenyl)(4-methylphenyl)methyl]acetamide.

  • Uniqueness: The presence of both chlorine and fluorine atoms on the benzene rings gives this compound distinct chemical and physical properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-chlorophenyl)-(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10(19)18-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-9,15H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMCSYHJIKRGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743077
Record name N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168779-39-3
Record name N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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